molecular formula C24H16Cl2N2O4 B2634075 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 391867-76-8

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2634075
CAS No.: 391867-76-8
M. Wt: 467.3
InChI Key: IWUURRFWRTVADQ-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chlorinated benzoyl and dioxopyrrolidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is suggested that it may interact with gaba receptors . These receptors play a crucial role in neurotransmission, affecting various neurological and psychological conditions.

Mode of Action

Given its potential interaction with GABA receptors , it might alter the neurotransmission process, leading to changes in neuronal activity.

Biochemical Pathways

Considering its potential interaction with gaba receptors , it might influence pathways related to neurotransmission, potentially affecting processes such as memory, learning, cognition, and mood regulation.

Result of Action

Given its potential interaction with gaba receptors , it might lead to changes in neuronal activity, potentially influencing various neurological and psychological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the chlorination of benzoyl chloride to produce 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-chloroaniline to form N-(4-chloro-2-chlorobenzoyl)aniline. The final step involves the reaction of this intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chlorinated benzoyl and phenyl groups can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophilic reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide: shares similarities with other chlorinated benzoyl compounds and dioxopyrrolidinyl derivatives.

    N-(4-chlorobenzoyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide: A similar compound with a slightly different substitution pattern.

    2-chlorobenzoyl-4-chloroaniline:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O4/c25-15-8-9-20(18(13-15)23(31)17-6-1-2-7-19(17)26)27-24(32)14-4-3-5-16(12-14)28-21(29)10-11-22(28)30/h1-9,12-13H,10-11H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUURRFWRTVADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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